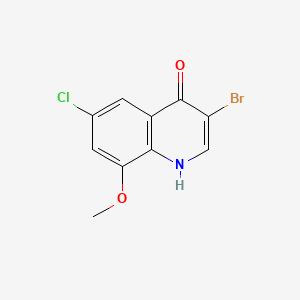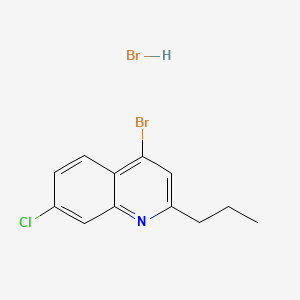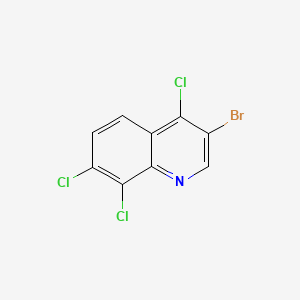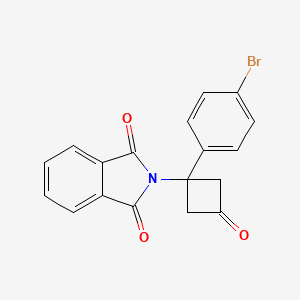
2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindolin-1,3-dion
Übersicht
Beschreibung
“2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimide derivatives, are recognized for their diverse biological activities . They are neutral and hydrophobic, allowing them to pass through living membranes in vivo .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are synthesized from the interaction of N-arylbenzenecarboximidamides with phthalic anhydride . The reaction is carried out in benzene at reflux . Without heating, the reaction leads to the formation of monoacylation products—phthalic acid amides .Molecular Structure Analysis
The common structure of isoindoline-1,3-dione derivatives is –CO–N– ®–CO– . The construction of a nitrogen-holding heterocyclic ring attached to isoindoline-1,3-diones has been established to display strong antifungal and antibacterial activities .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindungen haben aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese große Aufmerksamkeit erregt {svg_1}. Es wurde festgestellt, dass sie eine hohe analgetische Aktivität aufweisen, die sogar höher ist als die des Referenzmedikaments Metamizol-Natrium {svg_2}.
Herbizide
Isoindolin-1,3-dione haben potenzielle Anwendungen als Herbizide {svg_3}. Ihre einzigartige chemische Struktur und Reaktivität machen sie für diesen Zweck geeignet.
Farbstoffe und Pigmente
Diese Verbindungen werden auch bei der Herstellung von Farbstoffen und Pigmenten verwendet {svg_4}. Ihre aromatische Natur und das Vorhandensein von Carbonylgruppen an den Positionen 1 und 3 tragen zu ihren Farbeigenschaften bei.
Polymeradditive
Isoindolin-1,3-dione können als Additive in Polymeren verwendet werden {svg_5}. Sie können die Eigenschaften des Polymers, wie z. B. seine Stabilität und Haltbarkeit, verbessern.
Organische Synthese
Diese Verbindungen werden in der organischen Synthese verwendet {svg_6}. Sie können verschiedene chemische Reaktionen eingehen, wodurch sie zu vielseitigen Bausteinen bei der Synthese komplexer organischer Moleküle werden.
Photochrome Materialien
Isoindolin-1,3-dione finden Anwendung bei der Herstellung von photochromen Materialien {svg_7}. Dies sind Materialien, die ihre Farbe als Reaktion auf Licht verändern, und Isoindolin-1,3-dione tragen aufgrund ihrer einzigartigen chemischen Struktur zu dieser Eigenschaft bei.
Zukünftige Richtungen
The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . It’s also suggested that the search continues for more effective and less toxic organic molecules with a non-steroidal structure .
Wirkmechanismus
Target of Action
The primary targets of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of mood, reward, and motor control in the human brain.
Mode of Action
2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione interacts with dopamine receptors, modulating their activity . This interaction can result in changes to the receptor’s function, potentially influencing neurotransmission and neuronal activity.
Biochemical Pathways
It is known that dopamine receptors are involved in several key neurological pathways, including those related to mood regulation and motor control . Changes in the activity of these receptors can therefore have significant downstream effects on these pathways.
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione’s action are likely to be diverse, given the wide range of biological processes in which dopamine receptors are involved. For example, modulation of D2 and D3 receptors could potentially influence mood, reward, and motor control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-[1-(4-bromophenyl)-3-oxocyclobutyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-12-7-5-11(6-8-12)18(9-13(21)10-18)20-16(22)14-3-1-2-4-15(14)17(20)23/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLJDPZJCAZEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728952 | |
| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199556-87-0 | |
| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199556-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details


Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


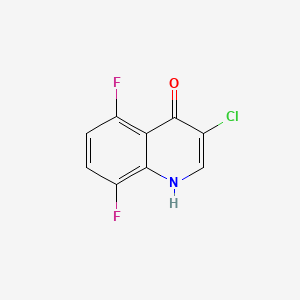
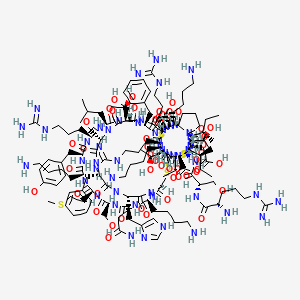
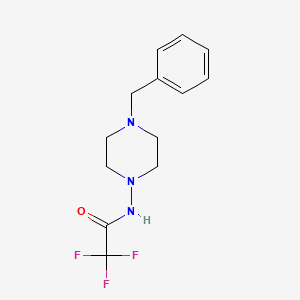
![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)
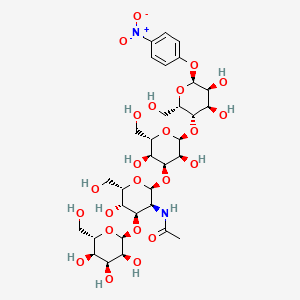
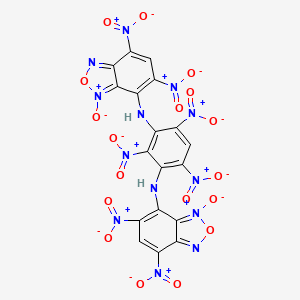
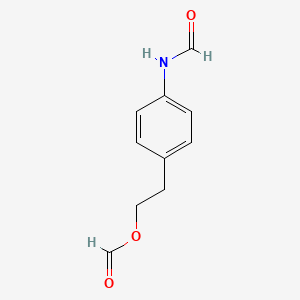
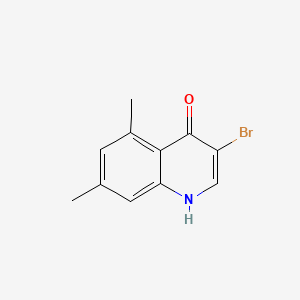
![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)
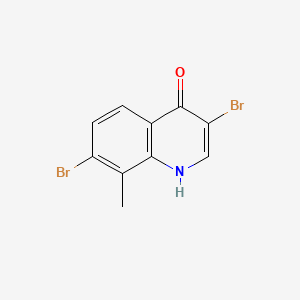
![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)
